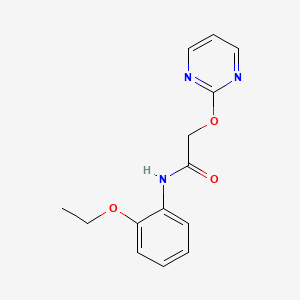

N-(2-ethoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-19-12-7-4-3-6-11(12)17-13(18)10-20-14-15-8-5-9-16-14/h3-9H,2,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJHMIHWWBWTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the N-(2-ethoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide Core Structure

The construction of the core this compound structure can be approached through a convergent synthesis, where the key fragments are prepared separately and then coupled in a final step. This approach allows for flexibility in the synthesis of derivatives.

The pyrimidin-2-yloxy fragment is a crucial component of the target molecule. A common method for its synthesis involves the nucleophilic substitution of a suitable leaving group on the pyrimidine (B1678525) ring with a hydroxyl group. For instance, 2-chloropyrimidine (B141910) can be reacted with a protected form of ethylene (B1197577) glycol, followed by deprotection to yield 2-(pyrimidin-2-yloxy)ethanol. This intermediate can then be converted to a more reactive species, such as 2-(pyrimidin-2-yloxy)acetyl chloride, for subsequent amide bond formation.

Alternatively, the synthesis can commence from readily available starting materials like 1,3-diaminopropane (B46017) or diacetyl ketene (B1206846) to construct the pyrimidine ring. growingscience.com The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.

A general representation of the synthesis of a pyrimidin-2-yloxyacetic acid intermediate is depicted below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Halopyrimidine | Ethyl glycolate | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | Ethyl 2-(pyrimidin-2-yloxy)acetate |

| Ethyl 2-(pyrimidin-2-yloxy)acetate | Aqueous base (e.g., NaOH, KOH) | Hydrolysis | 2-(Pyrimidin-2-yloxy)acetic acid |

The formation of the amide bond is a pivotal step in the synthesis of this compound. This can be achieved through several established methods. A widely used approach involves the reaction of an activated carboxylic acid derivative with an amine. For instance, 2-(pyrimidin-2-yloxy)acetic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.netmdpi.com This highly reactive acid chloride is then reacted with 2-ethoxyaniline to form the desired amide.

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid and the amine. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to promote efficient amide bond formation under mild conditions. nih.gov Another approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be a mild and rapid method for amide bond construction. nih.gov

The choice of amidation method can be influenced by factors such as the presence of other functional groups in the molecule and the desired reaction conditions.

| Method | Activating Reagent/Catalyst | Key Features |

| Acid Chloride Method | Thionyl chloride, Oxalyl chloride | High reactivity, may require protection of sensitive functional groups. |

| Carbodiimide Coupling | EDC, DCC | Mild reaction conditions, good for sensitive substrates. |

| Phosphonium-based Coupling | BOP, PyBOP | High efficiency, can be used for sterically hindered substrates. |

| Rearrangement Reactions | N-2-nitrophenyl hydrazonyl bromides | Mild conditions, avoids external activating agents. nih.gov |

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methodologies in organic chemistry. scielo.brresearchgate.net For the synthesis of this compound, this could involve the use of greener solvents, catalyst-free reactions, or solvent-free conditions. For instance, the acetylation of anilines to form acetanilides, a related transformation, has been achieved efficiently without the use of catalysts or solvents by reacting the aniline (B41778) with acetic anhydride. scielo.brresearchgate.net While direct application to the target molecule would require modification, the principle of minimizing waste and hazardous reagents is a key consideration in modern synthetic design. The use of reusable catalysts, such as L-proline for the synthesis of β-acetamido ketones, also represents a step towards more sustainable chemical processes. asianpubs.orgasianpubs.org

Derivatization and Structural Modification of the this compound Scaffold

To explore the structure-activity relationship (SAR) and optimize the biological profile of this compound, the synthesis of a library of analogues is essential. This involves systematic modification of different parts of the molecular scaffold.

The rational design of analogues is guided by an understanding of how different structural features might interact with a biological target. rsc.org For the this compound scaffold, modifications can be envisioned in three main regions: the 2-ethoxyphenyl ring, the pyrimidine ring, and the acetamide (B32628) linker.

Modification of the 2-ethoxyphenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate the electronic and steric properties of the molecule. This can influence its binding affinity and selectivity for a target. researchgate.netnih.gov

Modification of the pyrimidine ring: The pyrimidine ring can also be substituted with different functional groups. For example, studies on related 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors have shown that substitutions on the pyrimidine ring can significantly impact biological activity. mdpi.comnih.gov

Modification of the acetamide linker: The length and rigidity of the linker connecting the two aromatic moieties can be altered. This could involve introducing alkyl chains of varying lengths or incorporating cyclic structures to constrain the conformation of the molecule.

The introduction of substituents on the aromatic rings can have a significant impact on the efficiency and selectivity of the synthetic reactions. For instance, in copper-catalyzed N-arylation reactions of amides, both the electronic nature and the steric hindrance of substituents on the aryl halide can influence the reaction outcome. researchgate.netnih.gov Electron-withdrawing groups on the aryl halide generally facilitate the reaction, while bulky ortho-substituents can hinder it. Similarly, the nucleophilicity of the amine is affected by the electronic properties of the substituents on the aniline ring, which in turn can affect the rate of amide bond formation. A thorough understanding of these substituent effects is crucial for the successful synthesis of a diverse library of analogues. bsu.by

Multi-Component Reaction Approaches for Library Synthesis

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of libraries of structurally diverse compounds from simple starting materials in a single synthetic operation. clockss.orgresearchgate.net While a specific MCR for the direct synthesis of this compound has not been reported, the structural motif of N-aryl acetamides is accessible through various MCRs.

One such example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an isocyanide, and a suitable nitrogen-containing heterocycle to produce a variety of heterocyclic compounds, including those with an acetamide substructure. research-nexus.net By employing a diverse set of aldehydes and isocyanides, libraries of N-aryl acetamide derivatives can be efficiently synthesized. research-nexus.net

For instance, a hypothetical MCR approach for a library of related compounds could involve the reaction of various anilines, isocyanides, and a functionalized pyrimidine derivative. The general scheme for such a reaction is presented below:

| Reactant A (Aniline) | Reactant B (Isocyanide) | Reactant C (Aldehyde) | Product |

| 2-ethoxyaniline | tert-butyl isocyanide | Formaldehyde | N-(2-ethoxyphenyl)-2-amino-2-phenylacetamide |

| 4-chloroaniline | Cyclohexyl isocyanide | Benzaldehyde | N-(4-chlorophenyl)-2-amino-2-phenylacetamide |

| 3-methoxyaniline | Benzyl isocyanide | Acetaldehyde | N-(3-methoxyphenyl)-2-aminopropanamide |

This table represents a hypothetical multi-component reaction for the synthesis of a library of N-aryl acetamide derivatives, illustrating the potential for structural diversity.

The advantage of MCRs lies in their operational simplicity, high atom economy, and the ability to rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies. clockss.org

Mechanistic Elucidation of Key Synthetic Transformations

The key synthetic transformations in the likely synthesis of this compound are the N-acylation of 2-ethoxyaniline and the O-alkylation of 2-hydroxypyrimidine (B189755).

The N-acylation would likely proceed via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of 2-ethoxyaniline attacks the electrophilic carbonyl carbon of a haloacetyl halide (e.g., chloroacetyl chloride). This is followed by the elimination of the halide leaving group to form the N-(2-ethoxyphenyl)-2-haloacetamide intermediate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The subsequent O-alkylation of 2-hydroxypyrimidine with the haloacetamide intermediate is a Williamson ether synthesis. The mechanism involves the deprotonation of the hydroxyl group of 2-hydroxypyrimidine by a base to form a more nucleophilic pyrimidin-2-olate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen in the N-(2-ethoxyphenyl)-2-haloacetamide. This results in a nucleophilic substitution of the halide and the formation of the desired ether linkage.

The regioselectivity of this alkylation (O- vs. N-alkylation) can be influenced by the reaction conditions, such as the choice of base and solvent. rsc.org The proposed mechanism for the O-alkylation is depicted below:

Step 1: Deprotonation 2-hydroxypyrimidine + Base ⇌ Pyrimidin-2-olate anion + [Base-H]⁺

Step 2: Nucleophilic Attack Pyrimidin-2-olate anion + 2-chloro-N-(2-ethoxyphenyl)acetamide → this compound + Cl⁻

Factors that can influence the rate and efficiency of this SN2 reaction include the nature of the leaving group (halide), the strength of the base, and the polarity of the solvent.

A summary of the proposed two-step synthesis is provided in the table below:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | N-Acylation | 2-ethoxyaniline, Chloroacetyl chloride | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | 2-chloro-N-(2-ethoxyphenyl)acetamide |

| 2 | O-Alkylation | 2-chloro-N-(2-ethoxyphenyl)acetamide, 2-hydroxypyrimidine | Base (e.g., K₂CO₃), Solvent (e.g., acetone) | This compound |

This table outlines a plausible synthetic route for this compound based on analogous chemical transformations.

Molecular Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental to the confirmation of a chemical structure. For N-(2-ethoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed to unequivocally determine its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Ethoxyphenyl Group: The ethoxy group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a characteristic pattern for an ethyl group. The four aromatic protons of the phenyl ring would appear as a complex multiplet in the aromatic region of the spectrum.

Acetamide (B32628) Group: The methylene protons of the acetamide linker (-O-CH₂-CO-) would likely appear as a singlet. The amide proton (-NH-) would also present as a singlet, with its chemical shift being sensitive to solvent and concentration.

Pyrimidin-2-yloxy Group: The pyrimidine (B1678525) ring has three protons. The proton at the 5-position would likely be a triplet, while the two equivalent protons at the 4- and 6-positions would appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom.

Ethoxyphenyl Group: This moiety would contribute eight distinct carbon signals: two for the ethyl group and six for the aromatic ring.

Acetamide Group: The acetamide linker would show signals for the methylene carbon and the carbonyl carbon, with the latter appearing at a characteristic downfield shift.

Pyrimidin-2-yloxy Group: The pyrimidine ring would display three signals for its carbon atoms. The carbon attached to the oxygen (C2) would be the most deshielded.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals definitively by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity of the molecular fragments.

| Fragment | ¹H NMR Chemical Shift (ppm) - Predicted | ¹³C NMR Chemical Shift (ppm) - Predicted |

| Ethoxyphenyl | ||

| -CH₂-CH₃ | ~1.4 (triplet) | ~15 |

| -O-CH₂- | ~4.1 (quartet) | ~64 |

| Aromatic C-H | 6.8 - 7.2 (multiplet) | 112 - 128 |

| Aromatic C-O | ~148 | |

| Aromatic C-N | ~127 | |

| Acetamide | ||

| -O-CH₂-CO- | ~4.8 (singlet) | ~67 |

| -C=O | ~168 | |

| -NH- | ~8.5 (singlet) | |

| Pyrimidin-2-yloxy | ||

| H-5 | ~7.1 (triplet) | ~117 |

| H-4, H-6 | ~8.6 (doublet) | ~158 |

| C-2 | ~163 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the following absorption bands would be anticipated:

N-H Stretch: A sharp absorption band around 3300 cm⁻¹ corresponding to the amide N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and acetamide methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ is expected for the amide carbonyl group.

C=N and C=C Stretches: Aromatic and pyrimidine ring C=C and C=N stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-O Stretches: The aryl ether and the ether linkage to the pyrimidine ring would exhibit C-O stretching bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

| Functional Group | **Predicted FT-IR Absorption (cm⁻¹) ** |

| Amide N-H Stretch | ~3300 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Amide C=O Stretch | 1670-1690 |

| Aromatic/Pyrimidine C=C & C=N Stretches | 1450-1600 |

| Aryl Ether C-O Stretch | 1200-1250 |

| Ether C-O Stretch | 1020-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic and pyrimidine rings. The presence of auxochromic groups like the ethoxy and amide functionalities would likely cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted aromatic systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For this compound (C₁₄H₁₅N₃O₃), the experimentally determined monoisotopic mass should be in very close agreement with the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corroborating the connectivity of the ethoxyphenyl, acetamide, and pyrimidin-2-yloxy fragments.

X-ray Crystallographic Investigations

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound.

Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. It would confirm the connectivity of the atoms, and provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the conformation of the molecule in the solid state, including the relative orientation of the phenyl and pyrimidine rings. As the molecule is achiral, the concepts of absolute and relative stereochemistry are not applicable. However, the crystallographic data would provide invaluable insight into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. To date, no published crystal structure for this compound is available.

Analysis of Intermolecular Interactions

A definitive analysis of the intermolecular interactions for this compound, such as hydrogen bonding and π-π stacking, is contingent upon the availability of its crystal structure. Without crystallographic data, any discussion of these interactions would be purely speculative. Typically, the acetamide group would be expected to participate in hydrogen bonding, with the nitrogen atom acting as a donor and the carbonyl oxygen as an acceptor. The pyrimidine and ethoxyphenyl rings could potentially engage in π-π stacking interactions, influencing the packing of the molecules in the solid state. However, without experimental confirmation, the specific nature and geometry of these interactions remain unknown.

Investigation of Disorder and Polymorphism in Crystalline Forms

There is no publicly available information regarding the investigation of disorder or polymorphism in the crystalline forms of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect properties such as solubility, stability, and bioavailability. The potential for disorder within a crystal lattice, where atoms or groups of atoms occupy multiple positions, also remains uninvestigated for this compound.

Elemental Compositional Analysis for Purity and Stoichiometry

While the theoretical elemental composition of this compound can be calculated from its molecular formula (C₁₄H₁₅N₃O₃), specific experimental data from elemental analysis to confirm its purity and stoichiometry is not published in accessible literature. Such analysis is a fundamental component of chemical characterization, providing confidence in the identity and purity of a synthesized compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 14 | 168.154 | 61.53% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 5.53% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 15.38% |

| Oxygen | O | 15.999 | 3 | 47.997 | 17.56% |

| Total | 273.292 | 100.00% |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict a wide array of characteristics without the need for empirical data.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For N-(2-ethoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometric optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would reveal the electronic structure, detailing how electrons are distributed within the molecule. This is critical for understanding its stability, reactivity, and spectroscopic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For this compound, calculating this gap would provide a first approximation of its potential to participate in chemical reactions.

Prediction of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

To further refine the understanding of its reactivity, global and local reactivity descriptors can be calculated. Global descriptors, such as electronegativity, chemical hardness, and global softness, are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity.

Local reactivity descriptors, like Fukui functions, offer more detailed, atom-specific information. These functions identify which atoms within this compound are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting how the molecule might interact with other chemical species, including biological macromolecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of negative, positive, and neutral electrostatic potential. Red areas typically denote electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas represent electron-poor regions (positive potential), susceptible to nucleophilic attack. An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and other electrostatic interactions.

Molecular Modeling and Simulation

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular modeling and simulation techniques are used to predict its behavior in a biological environment.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

For this compound, docking simulations would be performed against the active sites of known biological targets. The simulation would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The results of these simulations could suggest potential therapeutic applications for the compound and guide further experimental studies.

Identification of Putative Biological Target Proteins

A critical first step in the characterization of a new chemical entity is the identification of its potential biological targets. Computational approaches, such as reverse docking and pharmacophore-based screening, are often employed to screen a compound against libraries of known protein structures. This process can generate hypotheses about the compound's mechanism of action and guide further experimental validation. For this compound, no such studies identifying putative biological target proteins have been reported.

Elucidation of Binding Modes and Key Residue Interactions within Active Sites

Once a potential target is identified, molecular docking simulations can predict the most likely binding pose of a ligand within the protein's active site. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. Understanding these key residue interactions is fundamental for structure-based drug design and optimization. To date, there are no published studies that elucidate the binding modes of this compound with any specific biological target.

Prediction of Binding Affinities and Scoring Functions

In conjunction with predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its target. Scoring functions, which are mathematical models used to approximate the binding free energy, are employed to rank different ligands or different binding poses. While various scoring functions exist, their application to this compound has not been documented in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. These simulations can reveal the stability of the predicted binding mode and provide insights into the flexibility of the ligand and the dynamics of the protein's active site upon ligand binding. As with other computational analyses, MD simulation studies for this compound are not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR methods correlate biological activity with two-dimensional molecular descriptors, such as topological indices and physicochemical properties. 3D-QSAR methods, on the other hand, utilize three-dimensional descriptors derived from the molecule's spatial arrangement, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). There are no published QSAR studies that include this compound in their dataset.

A successful QSAR model is characterized by a strong correlation between theoretical molecular descriptors and experimentally observed biological activities. This allows for the prediction of the activity of new, unsynthesized compounds. The absence of both experimental biological data and computational studies for this compound precludes the development of any such correlative models.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The ADME properties of a drug candidate are crucial determinants of its clinical success, governing its bioavailability and residence time in the body. In silico ADME prediction utilizes computational models to estimate these properties based on the molecule's structure.

A critical initial step in evaluating a potential drug molecule is the assessment of its "drug-likeness." This is often accomplished by comparing its physicochemical properties to established rules derived from the analysis of successful oral drugs. Several rule-based filters are commonly employed, including Lipinski's Rule of Five, Ghose's Filter, Veber's Rule, Egan's Rule, and Muegge's Filter.

To evaluate this compound against these criteria, its key molecular descriptors were calculated. The canonical SMILES representation of the molecule, CCOc1ccccc1NC(=O)COc1ncncc1, was used to compute these properties.

Calculated Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Weight | 313.33 g/mol |

| MLogP | 2.18 |

| Number of H-Bond Donors | 1 |

| Number of H-Bond Acceptors | 6 |

| Topological Polar Surface Area (TPSA) | 87.99 Ų |

| Number of Rotatable Bonds | 7 |

| Molar Refractivity | 84.55 |

Based on these descriptors, the drug-likeness of this compound was assessed according to various established filters.

Drug-Likeness Profile of this compound

| Filter | Rule | Compound Value | Compliance |

|---|---|---|---|

| Lipinski's Rule of Five | MW ≤ 500 | 313.33 | Yes |

| MLogP ≤ 5 | 2.18 | Yes | |

| H-Bond Donors ≤ 5 | 1 | Yes | |

| H-Bond Acceptors ≤ 10 | 6 | Yes | |

| Violations | 0 | ||

| Ghose's Filter | 160 ≤ MW ≤ 480 | 313.33 | Yes |

| -0.4 ≤ MLogP ≤ 5.6 | 2.18 | Yes | |

| 40 ≤ Molar Refractivity ≤ 130 | 84.55 | Yes | |

| 20 ≤ Number of Atoms ≤ 70 | 23 | Yes | |

| Violations | 0 | ||

| Veber's Rule | TPSA ≤ 140 Ų | 87.99 | Yes |

| Rotatable Bonds ≤ 10 | 7 | Yes | |

| Violations | 0 | ||

| Egan's Rule | MLogP ≤ 5.88 | 2.18 | Yes |

| TPSA ≤ 131.6 Ų | 87.99 | Yes | |

| Violations | 0 | ||

| Muegge's Filter | 200 ≤ MW ≤ 600 | 313.33 | Yes |

| -2 ≤ MLogP ≤ 5 | 2.18 | Yes | |

| TPSA ≤ 150 Ų | 87.99 | Yes | |

| Number of Rings ≤ 7 | 2 | Yes | |

| Number of Carbons > 4 | 16 | Yes | |

| Number of Heteroatoms > 1 | 7 | Yes | |

| Rotatable Bonds ≤ 15 | 7 | Yes | |

| H-Bond Acceptors ≤ 10 | 6 | Yes | |

| H-Bond Donors ≤ 5 | 1 | Yes |

The analysis indicates that this compound exhibits a highly favorable drug-likeness profile, with zero violations of any of the commonly used filters. This suggests that the compound possesses physicochemical properties consistent with those of orally bioavailable drugs. Its molecular weight and lipophilicity are within the optimal ranges for good absorption and distribution. Furthermore, the number of hydrogen bond donors and acceptors, as well as the topological polar surface area, suggest good permeability across biological membranes. The number of rotatable bonds indicates a degree of molecular flexibility that is conducive to binding with biological targets without being excessive, which can negatively impact bioavailability.

Beyond individual parameter assessment, integrated scoring systems have been developed to provide a more holistic prediction of a compound's potential for oral bioavailability. One such widely used metric is the Abbott Bioavailability Score.

The Abbott Bioavailability Score is a semi-quantitative measure that predicts the probability of a compound having at least 10% oral bioavailability in rats. This rule-based score considers the total charge, TPSA, and violations of Lipinski's Rule of Five. It classifies compounds into four probabilities: 11%, 17%, 56%, or 85%.

For neutral, zwitterionic, or cationic compounds, the score is determined by whether they pass or fail Lipinski's Rule of Five.

Passes Lipinski's Rule: 55% probability of having >10% oral bioavailability.

Fails Lipinski's Rule: 17% probability of having >10% oral bioavailability.

As this compound is a neutral molecule and has zero violations of Lipinski's Rule of Five, its predicted bioavailability score is 0.55 . This indicates a 55% probability of achieving at least 10% oral bioavailability in a rat model, which is a favorable prediction for an early-stage drug candidate.

Predicted Bioavailability Score for this compound

| Prediction Model | Basis of Prediction | Result | Predicted Bioavailability |

|---|

This computational assessment suggests that this compound has a promising pharmacokinetic profile, warranting further investigation through in vitro and in vivo studies to validate these theoretical predictions.

Based on a comprehensive search of available scientific literature, there is no specific preclinical data corresponding to the biological evaluations outlined for the compound This compound . The required detailed research findings for its in vitro anticancer, anti-inflammatory, and anticonvulsant activities, as specified in the request, are not present in the public domain.

Therefore, it is not possible to generate an article with the requested structure and content, as no published studies were found that have performed and reported on the following evaluations for this specific chemical entity:

Anticancer Activity: No data on cytotoxicity (e.g., MTT assays), cell cycle perturbation, or apoptosis induction mechanisms in any cancer cell lines.

Anti-inflammatory Activity: No data from in vitro assessments.

Anticonvulsant Activity: No data from in vitro screening models.

Without primary research data, the creation of an accurate and scientifically sound article focusing solely on the preclinical biological evaluation of "this compound" cannot be accomplished.

An extensive search of publicly available scientific literature and databases has been conducted for the chemical compound This compound . The objective was to gather detailed research findings for a comprehensive article focusing on its preclinical biological evaluation and mechanistic investigations.

Despite employing broad and specific search strategies, no research data, studies, or publications were found for "this compound" corresponding to the requested sections:

Preclinical Biological Evaluation and Mechanistic Investigations

Mechanistic Investigations of Observed Biological Effects

Characterization of Compound-Enzyme/Receptor Interaction Kinetics

Consequently, it is not possible to provide the requested article with the specified content and data tables, as the foundational research on this particular compound does not appear to be available in the public domain.

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs with Potency and Selectivity

The potency of compounds in this class is often highly sensitive to substitutions on both the phenyl and pyrimidine (B1678525) rings. For instance, in a series of SLACK channel inhibitors, modifications were systematically made to four distinct regions of the scaffold, demonstrating that even minor changes can lead to significant shifts in inhibitory activity. mdpi.com The eastern region of the scaffold (the aryl group) was found to be more tolerant to a variety of substitutions, whereas other parts of the molecule were less amenable to modification, suggesting they are involved in more critical binding interactions. mdpi.com This systematic approach allows for the mapping of chemical space to identify features that enhance potency and selectivity.

Impact of the Ethoxyphenyl Moiety on Biological Activity

The N-(2-ethoxyphenyl) group serves as the "eastern" aryl moiety in the scaffold. Its primary role is likely to engage in hydrophobic and potentially van der Waals interactions within a specific pocket of the target protein. The nature and position of the substituent on this phenyl ring are crucial determinants of biological activity.

In studies of related compounds, the position of the substituent on the phenyl ring significantly affects potency. For the specific compound , the ethoxy group is in the ortho (2-position). This placement has several implications:

Steric Influence : The ortho-ethoxy group can influence the conformation of the entire molecule by restricting the rotation around the phenyl-nitrogen bond. This conformational lock can pre-organize the molecule into a bioactive conformation, enhancing its affinity for the target.

Electronic Effects : The oxygen atom of the ethoxy group is an electron-donating group, which can alter the electron density of the phenyl ring and influence its interaction with the target.

Direct Binding : The ether oxygen may act as a hydrogen bond acceptor, forming a direct interaction with the target protein, thereby anchoring this part of the molecule in the binding site.

Research on analogous structures has shown that substitutions on this aryl ring are generally well-tolerated. mdpi.com The table below, derived from SAR studies on analogous SLACK inhibitors, illustrates how different substitutions on the N-phenyl ring can impact activity, providing context for the role of the 2-ethoxy group.

| Compound Analogue | Substitution on N-phenyl ring | Relative Potency (Example) |

|---|---|---|

| Analogue 1 | 4-Fluoro | High |

| Analogue 2 | 2-Fluoro | Moderate |

| Analogue 3 | 4-Chloro | High |

| Analogue 4 | 2-Methoxy | Moderate |

| Analogue 5 | Unsubstituted | Low |

This table is illustrative, based on general findings from SAR studies on related compound series, showing that both the type and position of substituent are critical for activity.

Influence of the Pyrimidine Ring Substitution Pattern on Target Engagement

The pyrimidine ring is a key heterocyclic motif found in numerous biologically active compounds and is often crucial for target engagement. researchgate.net Its nitrogen atoms are excellent hydrogen bond acceptors, allowing it to anchor the molecule to the biological target. In N-(2-ethoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide, the pyrimidine ring is connected to the acetamide (B32628) linker via an ether linkage at the 2-position.

The substitution pattern and point of attachment on the pyrimidine ring are critical for activity. Studies on related pyrimidine-containing molecules have demonstrated that the arrangement of nitrogen atoms and substituents dictates the molecule's ability to interact with various protein kinases and other targets. researchgate.netmdpi.com

Hydrogen Bonding : The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key pharmacophoric features, likely forming hydrogen bonds with amino acid residues in the active site of the target protein.

Aromatic Interactions : The pyrimidine ring can participate in π-stacking or other non-covalent interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Linkage Position : The connection at the 2-position via an oxygen atom (pyrimidin-2-yloxy) defines the geometry and trajectory of the rest of the molecule. In related series, shifting the linkage point (e.g., to the 5-position) dramatically alters the SAR profile, indicating the importance of this specific connection for orienting the other functional groups correctly. nih.govmdpi.com

In studies of 2-((pyrimidin-2-yl)thio)-N-phenylacetamide derivatives, which share the C2-linkage, the pyrimidine moiety was found to be essential for forming stable complexes with the target protein through hydrogen and hydrophobic bonds. nih.gov

Role of the Acetamide Linker in Pharmacological Efficacy and Binding Interactions

The acetamide linker [-O-CH2-C(=O)-NH-] is not merely a spacer but an active participant in binding. This structural unit provides both flexibility and specific interaction points that are essential for pharmacological efficacy.

Key functions of the acetamide linker include:

Hydrogen Bonding : The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features are frequently involved in forming crucial hydrogen bonds with the backbone or side chains of the target protein, which is a common binding motif for many enzyme inhibitors. nih.gov

Conformational Control : The linker provides a degree of rotational flexibility, allowing the ethoxyphenyl and pyrimidine rings to adopt the optimal orientation for binding. However, this flexibility is constrained, preventing the molecule from adopting unproductive conformations.

Spatial Orientation : The length and composition of the linker are critical. Studies on related structures have shown that altering the linker, for example by adding or removing atoms, can lead to a complete loss of activity, highlighting its role in maintaining the precise distance and geometry between the two aromatic systems. rsc.org

Research on various acetamide derivatives confirms that this linker is a privileged structure in medicinal chemistry, valued for its ability to confer potent biological activities through specific and strong interactions with target proteins. nih.gov

Development of Predictive Pharmacophore Models for this compound Analogues

A pharmacophore model is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com Developing such a model for this compound analogues is essential for virtual screening and the rational design of new, more potent compounds. nih.gov

Based on the SAR data from analogous compounds, a predictive pharmacophore model for this class would likely include the following features:

Two Aromatic/Hydrophobic Regions : One corresponding to the 2-ethoxyphenyl ring and the other to the pyrimidine ring. These regions would occupy defined hydrophobic pockets in the target's binding site.

Hydrogen Bond Acceptors (HBA) : At least two key HBAs would be the nitrogen atoms of the pyrimidine ring. The ether oxygen of the linker and the carbonyl oxygen of the amide are also critical HBA features.

Hydrogen Bond Donor (HBD) : The amide N-H group serves as a crucial HBD.

Defined 3D Geometry : The model would specify the precise spatial arrangement and distances between these features, reflecting the optimal conformation for binding.

The table below outlines the key features of a hypothetical pharmacophore model for this chemical class.

| Pharmacophore Feature | Corresponding Structural Motif | Putative Interaction |

|---|---|---|

| Aromatic/Hydrophobic 1 | 2-Ethoxyphenyl Ring | Hydrophobic pocket interaction, van der Waals forces |

| Aromatic/Hydrophobic 2 | Pyrimidine Ring | π-stacking, hydrophobic interaction |

| Hydrogen Bond Acceptor 1 | Pyrimidine Nitrogen (N1) | Hydrogen bond with donor residue on target |

| Hydrogen Bond Acceptor 2 | Pyrimidine Nitrogen (N3) | Hydrogen bond with donor residue on target |

| Hydrogen Bond Acceptor 3 | Amide Carbonyl Oxygen | Hydrogen bond with donor residue on target |

| Hydrogen Bond Donor 1 | Amide Nitrogen (N-H) | Hydrogen bond with acceptor residue on target |

Such models, once validated, can be used to screen large chemical libraries to identify novel scaffolds that fit the pharmacophoric requirements, potentially leading to the discovery of new drug candidates with improved properties. researchgate.netresearchgate.net

Patent Landscape and Innovation Trends in Pyrimidine Acetamide Chemistry

Analysis of Patenting Activity and Growth Trajectories Related to Pyrimidine-Acetamide Scaffolds

Patenting activity surrounding pyrimidine-acetamide scaffolds has shown a consistent upward trend over the past two decades, reflecting the growing interest in this chemical class for drug development. The versatility of the pyrimidine (B1678525) ring, a key component of DNA and RNA, combined with the acetamide (B32628) group, allows for diverse structural modifications, leading to a broad spectrum of therapeutic applications. nih.gov

Early patents in this area often focused on broad claims covering large classes of pyrimidine derivatives. However, as the field has matured, a noticeable shift towards more specific and targeted claims has been observed. This includes patents for specific compounds, novel synthetic methods, and applications in particular therapeutic areas.

A review of patent literature indicates a significant number of patents filed for pyrimidine derivatives with applications as protein kinase inhibitors, particularly for the treatment of cancer. mdpi.com The timeline of USFDA approvals for protein kinase inhibitors, many of which contain pyrimidine scaffolds, underscores the sustained research and development in this domain. mdpi.com Furthermore, patent applications have been consistently filed for pyrimidine-acetamide derivatives with antiviral, antifungal, and antibacterial properties. nih.govgoogle.com

While specific quantitative data on the year-over-year growth of pyrimidine-acetamide patents requires a dedicated patent database search, the qualitative trend from scientific and patent literature points towards a robust and expanding area of innovation.

Identification of Key Patent Assignees (Academic Institutions, Pharmaceutical Companies) and Research Hotspots

The patent landscape for pyrimidine-acetamide derivatives is populated by a mix of major pharmaceutical corporations and academic research institutions. These entities are actively exploring the therapeutic potential of this scaffold, leading to a competitive intellectual property environment.

Key Pharmaceutical Company Assignees:

Major pharmaceutical companies have demonstrated significant patenting activity in the pyrimidine-acetamide space. Their research is often focused on the development of specific drug candidates with clear therapeutic applications.

| Pharmaceutical Company | Notable Area of Focus in Pyrimidine Chemistry |

| Novartis AG | Protein Kinase Inhibitors (e.g., for cancer treatment) |

| Labaz SA | Antiprotozoan and anti-allergenic agents |

| Actelion Pharmaceuticals Ltd | Endothelin receptor antagonists |

Key Academic Institution Assignees:

Academic institutions play a crucial role in the early-stage discovery and validation of novel pyrimidine-acetamide compounds and their therapeutic targets. Their patent filings often lay the groundwork for future commercial drug development.

| Academic Institution | Notable Area of Focus in Pyrimidine Chemistry |

| Shandong University | Antiviral agents, particularly for HIV |

| Maharshi Dayanand University | Antimicrobial and anticancer agents |

| Universiti Teknologi MARA | Antimicrobial and anticancer agents |

| Qassim University | Antimicrobial and anticancer agents |

Geographically, research hotspots for pyrimidine-acetamide chemistry are concentrated in regions with strong pharmaceutical and biotechnology sectors, including the United States, Europe, and increasingly, China. The presence of both large pharmaceutical companies and innovative academic centers in these regions fosters a vibrant ecosystem for research and patenting in this field.

Mapping Innovation Dynamics and Emerging Technological Areas

Innovation in the pyrimidine-acetamide field is characterized by the exploration of new therapeutic targets and the application of novel drug discovery technologies. Analysis of recent patent filings reveals several key trends:

Targeting Protein Kinases: A significant portion of recent innovation focuses on the development of selective protein kinase inhibitors for oncology. mdpi.com Patents in this area often claim compounds with improved potency, selectivity, and pharmacokinetic profiles. The use of deuterated substituents to enhance metabolic stability is one such innovative approach. nih.gov

Wnt Signaling Pathway Inhibition: The Wnt signaling pathway is implicated in various cancers, making it an attractive target for drug development. Recent patent applications describe N-pyridinyl acetamide derivatives as inhibitors of this pathway, highlighting a novel therapeutic strategy. google.com

DNA Polymerase Theta (Polθ) Inhibition: The targeting of DNA repair pathways in cancer cells is a promising area of research. Acetamido derivatives are being patented as inhibitors of DNA Polymerase Theta (Polθ) for the treatment of homologous recombination deficient cancers. justia.com

Antiviral Drug Development: The ongoing need for new antiviral agents has spurred innovation in the development of pyrimidine-acetamide derivatives targeting a range of viruses, including HIV. google.comgoogle.com

Antimicrobial and Antifungal Agents: With the rise of antimicrobial resistance, there is a renewed focus on discovering novel antibacterial and antifungal compounds. Pyrimidine-acetamide derivatives have shown promise in this area, with patents claiming compounds with potent activity against various pathogens. nih.gov

Strategic Implications for Future Drug Design and Development Initiatives Based on Patent Intelligence

The patent landscape of pyrimidine-acetamide chemistry offers several strategic insights for future drug design and development:

Focus on Selectivity: As the number of approved drugs targeting common enzymes like protein kinases increases, the strategic focus is shifting towards developing highly selective inhibitors. This approach aims to minimize off-target effects and improve the therapeutic index of new drug candidates. Patent intelligence can guide the design of novel scaffolds that achieve greater selectivity.

Exploration of Novel Targets: The identification of novel therapeutic targets, such as those in the Wnt signaling and DNA repair pathways, presents significant opportunities for innovation. Monitoring the patent landscape can help identify these emerging areas and inform early-stage research programs.

Leveraging Novel Chemistries: The use of innovative chemical modifications, such as deuteration, can lead to compounds with improved drug-like properties. Staying abreast of such patented technologies can provide a competitive advantage in drug development.

Combination Therapies: The future of treating complex diseases like cancer often lies in combination therapies. Patent filings may indicate which pathways and targets are being explored in combination, providing a roadmap for developing synergistic treatment regimens.

Repurposing Opportunities: The broad biological activity of the pyrimidine-acetamide scaffold suggests that compounds initially developed for one indication may have utility in others. A thorough analysis of the patent literature can uncover such repurposing opportunities.

Q & A

Q. What are the optimized synthetic routes and reaction conditions for N-(2-ethoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Nucleophilic substitution to introduce the ethoxyphenyl group. For example, reacting 2-ethoxyaniline with chloroacetyl chloride under alkaline conditions to form the acetamide backbone .

- Step 2 : Coupling the intermediate with pyrimidin-2-yloxyacetic acid via a condensation reaction using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Key Conditions :

- Temperature: 0–25°C for condensation to minimize side reactions.

- Solvents: Toluene or dimethylformamide (DMF) for solubility .

- Catalysts: Triethylamine to neutralize HCl byproducts .

- Yield Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.6 ppm (triplet, -OCH₂CH₃), δ 4.0–4.2 ppm (quartet, -OCH₂), δ 6.8–7.5 ppm (aromatic protons), and δ 8.3–8.6 ppm (pyrimidine protons) .

- ¹³C NMR : Carbonyl resonance at ~168–170 ppm (acetamide C=O) and pyrimidine carbons at ~155–160 ppm .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O of ethoxy), and ~1580 cm⁻¹ (pyrimidine ring) .

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the acetamide and pyrimidine moieties .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer :

- In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays at concentrations of 1–100 µM .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition compared to controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation in a 1:1 ethanol/water mixture at 4°C to obtain single crystals .

- Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. Analyze bond lengths (e.g., C=O at ~1.22 Å), angles, and hydrogen-bonding networks (e.g., N-H···O interactions stabilizing the acetamide group) .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., cyclooxygenase-2). Set grid boxes around active sites and validate with co-crystallized ligands .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces and identify nucleophilic/electrophilic regions .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches via HPLC (>98% purity) and ¹H NMR to exclude impurities .

- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to compare IC₅₀ values across labs, accounting for variables like solvent (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.